molecular formula C16H22N2O B2592148 N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2411255-22-4

N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No.: B2592148
CAS No.: 2411255-22-4
M. Wt: 258.365
InChI Key: ZTTDUFCATQLBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1-methyl-4-phenylpiperidine.

    Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced via a reaction between the piperidine derivative and acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield primary or secondary amines.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals.

    Pharmacology: For studying receptor binding and activity.

    Biochemistry: For investigating enzyme interactions and metabolic pathways.

    Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and signaling pathways.

    Inhibiting Enzymes: Affecting enzyme activity and metabolic processes.

    Altering Cellular Functions: Influencing cellular processes and functions through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenylpiperidine: A precursor in the synthesis of N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide.

    4-Phenylpiperidine: A related compound with similar structural features.

    N-Methyl-4-piperidone: Another piperidine derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-3-15(19)17-13-16(9-11-18(2)12-10-16)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTDUFCATQLBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CNC(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.